molecular formula C38H69NO14 B601422 Clarithromycin N-oxide CAS No. 118074-07-0

Clarithromycin N-oxide

Cat. No. B601422
M. Wt: 763.95
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clarithromycin N-oxide is a derivative of Clarithromycin, which is a macrolide antibiotic . It is used as an impurity reference material . The molecular formula of Clarithromycin N-oxide is C38H69NO14 and it has a molecular weight of 763.95 .


Synthesis Analysis

Clarithromycin can be easily prepared by reacting erythromycin A N-oxide with a methylating agent to obtain 6-O-methylerythromycin A N-oxide; and treating 6-O-methylerythromycin A N-oxide obtained above with a reducing agent in a high yield .


Physical And Chemical Properties Analysis

Clarithromycin N-oxide is available in a neat format . Unfortunately, the search results did not provide detailed physical and chemical properties of Clarithromycin N-oxide.

Scientific Research Applications

  • Ozone Degradation of Macrolide Antibiotics : Macrolide antibiotics like clarithromycin are not fully degraded in wastewater treatment plants. Ozone treatment can target the dimethylamino group common to these antibiotics, transforming clarithromycin into its N-oxide form, which inactivates the drug. This is significant for wastewater treatment as it prevents antibiotic resistance development (Lange et al., 2006).

  • Mutation and Drug Resistance in Mycobacterium : Clarithromycin is effective against Mycobacterium intracellulare. However, mutations in the 23S rRNA gene can confer resistance to clarithromycin. This mutation alters the binding site for macrolide antibiotics, resulting in resistance (Meier et al., 1994).

  • Antimicrobial Activity and Therapeutic Potential : Clarithromycin has broad antimicrobial activity against various pathogens, including bacteria responsible for respiratory tract infections. It forms a 14-hydroxy metabolite in vivo, enhancing its antimicrobial activity. Its efficacy extends to treating infections in immunocompromised patients, and it has a superior pharmacokinetic profile compared to erythromycin (Peters & Clissold, 1992).

  • Anti-Cancer Agent : Clarithromycin has been repurposed in oncology, showing potential in treating various tumors. Its anti-tumor actions include reducing pro-inflammatory cytokines, inhibiting autophagy, and preventing angiogenesis. The drug is particularly promising for multiple myeloma, lymphoma, chronic myeloid leukemia, and lung cancer (Van Nuffel et al., 2015).

  • Respiratory Tract Infection Treatment : Effective against major respiratory tract infection pathogens, clarithromycin is highly active against atypical pneumonia pathogens. It achieves higher tissue concentrations than plasma levels, making it effective for treating respiratory infections (Langtry & Brogden, 1997).

  • Nanoparticle Formulation for Enhanced Therapy : Clarithromycin nanoparticles prepared via anti-solvent precipitation in subcritical water show enhanced dissolution rate, indicating potential for more effective therapy due to increased bioavailability (Pu et al., 2017).

  • Poly (Lactic-co-glycolic Acid) Nanoparticles for Drug Delivery : Clarithromycin-loaded nanoparticles demonstrate improved drug effectiveness and bioavailability. Different formulation parameters such as polymer molecular weight and surface modification impact particle size, drug entrapment efficiency, and release properties (Öztürk et al., 2019).

  • Efflux Pumps and Drug Resistance in Helicobacter pylori : Efflux pumps in H. pylori play a role in clarithromycin resistance, highlighting the importance of understanding bacterial efflux mechanisms in antibiotic resistance (Hirata et al., 2010).

properties

IUPAC Name

(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H69NO14/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,48-14)33(53-35-29(41)25(39(11,12)46)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRPFIWYMNONLJ-KCBOHYOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)OC)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)OC)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H69NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30891488
Record name Clarithromycin N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

764.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clarithromycin N-oxide

CAS RN

118074-07-0
Record name Clarithromycin N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
47
Citations
F Lange, S Cornelissen, D Kubac, MM Sein… - Chemosphere, 2006 - Elsevier
… Taking this into account, it is fair to conclude that ozonation of clarithromycin, notably its transformation to the clarithromycin N-oxide, eliminates its biological activity. The data are not …
Number of citations: 203 www.sciencedirect.com
S Leonard, M Ferraro, E Adams… - … Journal Devoted to …, 2006 - Wiley Online Library
A selective reversed‐phase liquid chromatography/mass spectrometry (LC/MS n ) method was developed for the characterization of components of the semi‐synthetic macrolide …
S Merel, S Lege, JE Yanez Heras… - Environmental science & …, 2017 - ACS Publications
… Additional analytical standards for sulpiride, tiapride, clarithromycin N-oxide, and tiapride N-oxide were from Sigma-Aldrich, and so was formic acid used for LC. Water and acetonitrile …
Number of citations: 67 pubs.acs.org
S Ohmori, I Ishii, S Kuriya, T Taniguchi, T Rikihisa… - Drug Metabolism and …, 1993 - ASPET
… Pretreatment of rats with clarithromycin,N-demethyl clarithromycin, clarithromycin N-oxide, and … Clarithromycin N-oxide treatment resulted in the increase in hydroxylation of testosterone …
Number of citations: 54 dmd.aspetjournals.org
A Mahmoudi, S De Francia… - Journal of Separation …, 2023 - Wiley Online Library
Clarithromycin is a very important macrolide antibiotic used to treat bacterial infections in human and veterinary medicine. This study reports the development and validation of cost‐…
Đ Tadić, A Sauvêtre, S Chiron - SETAC EUROPE 32ND ANNUAL …, 2022 - hal.science
The path of the contaminant from its discharge in the environment to the complete degradation to inorganic salts, water and carbon dioxide is rather long and complex. Although the …
Number of citations: 4 hal.science
KO Abuga, HK Chepkwony, E Roets… - Journal of separation …, 2001 - Wiley Online Library
… The robustness of the method is poor with respect to clarithromycin N-oxide. More work is needed to clarify the structure of the unidentified impurities. …
S Merel, S Lege, JE Yanez, C Zwiener - en.gdch.de
… with ozone to form clarithromycin Noxide with a higher retention time is shown in Figure 2. … the total transformation of clarithromycin during ozonation to form clarithromycin N-oxide. …
Number of citations: 2 en.gdch.de
H El-Taliawy, ME Casas, K Bester - Journal of Hazardous Materials, 2018 - Elsevier
… At 1 μg/L Erythromycin N-oxide and Clarithromycin N-oxide were degraded rapidly and … and clarithromycin N-oxide are identical except at position 11 where clarithromycin N-oxide has …
Number of citations: 33 www.sciencedirect.com
KS Golakoti, S Maloth, MK Kumara… - E3S Web of …, 2023 - e3s-conferences.org
… The spatial mapping of Clarithromycin-N-oxide metabolite indicates the groundwater contamination with domestic wastewater near Kukatpally, Begumpet, Bharat nagar, Jubilee hills, …
Number of citations: 0 www.e3s-conferences.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.